![molecular formula C14H9F B3145215 1-Ethynyl-4-(3-fluorophenyl)benzene CAS No. 56917-33-0](/img/structure/B3145215.png)
1-Ethynyl-4-(3-fluorophenyl)benzene
Overview
Description
1-Ethynyl-4-(3-fluorophenyl)benzene, also known as 1-Ethynyl-4-fluorobenzene or 4-fluorophenylacetylene, is a fluorobenzene derivative . It has a molecular weight of 120.12 and its molecular formula is C8H5F . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 1-Ethynyl-4-(3-fluorophenyl)benzene consists of a benzene ring with a fluorine atom and an ethynyl group attached to it . The InChI string representation of the molecule isInChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
. Physical And Chemical Properties Analysis
1-Ethynyl-4-(3-fluorophenyl)benzene is a solid at room temperature . It has a refractive index of 1.516 , a boiling point of 55-56°C at 40mmHg , and a melting point of 26-27°C . The density of the compound is 1.048 g/mL at 25°C .Scientific Research Applications
- Organic Semiconductors : 1-Ethynyl-4-fluorobenzene serves as a building block for organic semiconductors. Researchers explore its incorporation into thin films for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
- Conjugated Polymers : It participates in the synthesis of conjugated polymers, which find use in flexible displays, sensors, and optoelectronic devices .
- Monolayer Modification : Researchers have modified organic monolayers by coupling pFAB with iodophenyl groups using Sonogashira coupling. These modified surfaces have potential applications in surface chemistry and functional coatings .
- Isochromenone Derivatives : By reacting 1-Ethynyl-4-fluorobenzene with 2-iodobenzoic acid and a copper catalyst, scientists can synthesize 3-(4-fluorophenyl)-1H-isochromen-1-one .
- Pyridine Derivatives : Palladium-catalyzed Sonogashira reactions with 2,4,6-tribromo-3,5-difluoropyridine yield 4-bromo-3,5-difluoro-2,6-bis-(4-fluorophenylethynyl)-pyridine .
- Trianionic Pincer Alkylidyne Complex : Researchers have reported the polymerization of 1-ethynyl-4-fluorobenzene using this complex .
- Y [N (TMS)2]3-Catalyzed Dimerization : Exclusive formation of specific enediynes occurs via dimerization with 4-chloroaniline .
- Fluorine Substitution : The fluorine atom in pFAB imparts unique properties, making it valuable in designing functional molecules and materials .
Materials Science and Organic Electronics
Surface Modification and Functionalization
Chemical Synthesis
Catalysis and Polymerization
Fluorinated Building Blocks
Chemical Reactions and Mechanisms
Safety and Hazards
properties
IUPAC Name |
1-ethynyl-4-(3-fluorophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h1,3-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHYBIHMLKKWSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-(3-fluorophenyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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